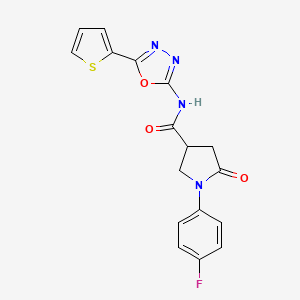

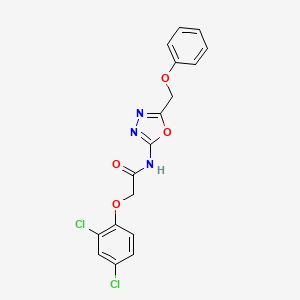

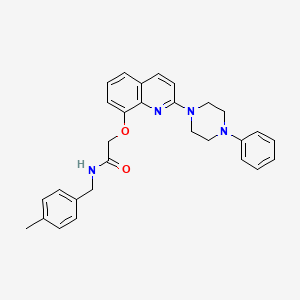

2-(2,4-dichlorophenoxy)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an organic molecule that contains functional groups such as dichlorophenoxy and oxadiazol. These groups are often found in various organic compounds, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a 2,4-dichlorophenoxy moiety with a 5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl moiety. The exact synthetic route would depend on the specific reactivity and compatibility of these moieties .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dichlorophenoxy and oxadiazol groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the dichlorophenoxy group might undergo reactions typical of aromatic halides, while the oxadiazol group might participate in reactions characteristic of heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For instance, the presence of dichlorophenoxy and oxadiazol groups might affect its hydrophobicity and reactivity .Mechanism of Action

The mechanism of action of DPX-E4022 involves the inhibition of the enzyme acetolactate synthase (ALS) in plants. ALS is a key enzyme in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development. By inhibiting ALS, DPX-E4022 disrupts the biosynthesis of these amino acids, leading to the death of the plant.

Biochemical and Physiological Effects

DPX-E4022 has been shown to have a high level of selectivity for ALS in plants, with minimal impact on other biochemical pathways. This selectivity makes DPX-E4022 highly effective against weed species while minimizing the impact on non-target organisms. DPX-E4022 has also been shown to have a low toxicity profile, making it a safe option for use in crop protection.

Advantages and Limitations for Lab Experiments

DPX-E4022 has several advantages for use in lab experiments, including its high level of selectivity for ALS in plants, its low toxicity profile, and its effectiveness against a wide range of weed species. However, DPX-E4022 does have some limitations, including its complex synthesis process and the need for specialized equipment and expertise to ensure the purity and quality of the final product.

Future Directions

There are several future directions for research on DPX-E4022, including:

1. Development of new herbicides based on the structure of DPX-E4022 that are more effective and environmentally friendly.

2. Investigation of the impact of DPX-E4022 on non-target organisms, including insects and soil microorganisms.

3. Study of the mode of action of DPX-E4022 at the molecular level to better understand its selectivity and effectiveness.

4. Investigation of the potential use of DPX-E4022 in combination with other herbicides to enhance its effectiveness and reduce the risk of resistance development in weed populations.

Conclusion

DPX-E4022 is a promising candidate for use in crop protection due to its high level of effectiveness against a wide range of weed species and its low toxicity profile. While there are some limitations to its use in lab experiments, the potential benefits of DPX-E4022 make it an important area of research for the development of new herbicides and the improvement of crop protection practices.

Synthesis Methods

DPX-E4022 is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenoxyacetic acid with various reagents to produce the final product. The synthesis of DPX-E4022 is a complex process that requires a high degree of precision and expertise to ensure the purity and quality of the final product.

Scientific Research Applications

DPX-E4022 has been extensively studied for its potential applications in the field of agriculture. The herbicidal properties of DPX-E4022 have been shown to be highly effective against a wide range of weed species, making it a promising candidate for use in crop protection. DPX-E4022 has also been studied for its potential use in the development of new herbicides that are more effective and environmentally friendly than current products on the market.

Safety and Hazards

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O4/c18-11-6-7-14(13(19)8-11)25-9-15(23)20-17-22-21-16(26-17)10-24-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOFDKFQXYPUCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2395795.png)

![3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2395798.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2395799.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395807.png)

![5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2395809.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2395812.png)